![molecular formula C24H20ClN3O5S B3009504 (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide CAS No. 866347-01-5](/img/structure/B3009504.png)
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide
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Description
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O5S and its molecular weight is 497.95. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structures
The compound (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide, although not directly mentioned in the retrieved literature, is chemically related to various chromene derivatives, highlighting its relevance in the field of chemical synthesis and the study of molecular structures. Chromene derivatives are synthesized for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. For instance, the synthesis and properties of 3-substituted 2H-chromen-2-ones reveal the importance of chromene derivatives in developing new chemical entities with potential biological activities (Dyachenko et al., 2020). Similarly, the study on the chemical transformations of 6-methylchromone-3-carbonitrile under nucleophilic conditions further exemplifies the chemical versatility and reactivity of chromene derivatives, opening pathways for the synthesis of novel compounds with tailored properties (Ibrahim & El-Gohary, 2016).
Antibacterial and Antioxidant Properties
Chromene derivatives, closely related to the chemical structure of interest, have been studied for their antibacterial and antioxidant properties, highlighting their potential in pharmacological applications. The synthesis of coumarine derivatives from 4-Chloro-chromen-2-one and their evaluation for antibacterial activity against various bacterial strains illustrate the therapeutic potential of chromene-based compounds (Behrami, 2014). Moreover, the synthesis of indolyl-4H-chromene-3-carboxamides and their assessment as antioxidant and antibacterial agents further demonstrate the broad spectrum of biological activities exhibited by chromene derivatives (Subbareddy & Sumathi, 2017).
Catalysis and Polymer Synthesis
Chromene derivatives also play a significant role in catalysis and the synthesis of polymers. For example, the development of a triazine-thiophene based porous organic polymer for the synthesis of chromenes via multicomponent coupling demonstrates the utility of chromene-based structures in catalysis and material science (Das et al., 2019). This highlights the compound's relevance in facilitating chemical reactions and synthesizing new materials with desirable properties.
properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5S/c1-15-5-3-7-18(13-15)26-23(29)20-14-16-6-4-8-21(32-2)22(16)33-24(20)27-28-34(30,31)19-11-9-17(25)10-12-19/h3-14,28H,1-2H3,(H,26,29)/b27-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQQMCKLCYRYTN-PNHLSOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide |
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